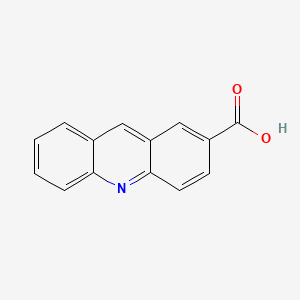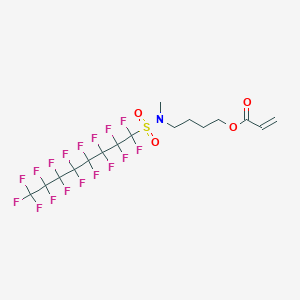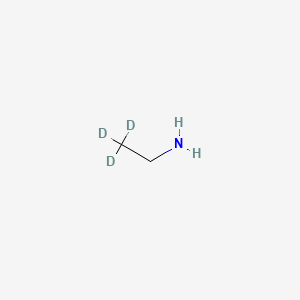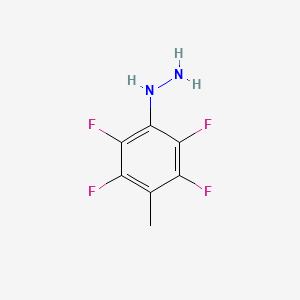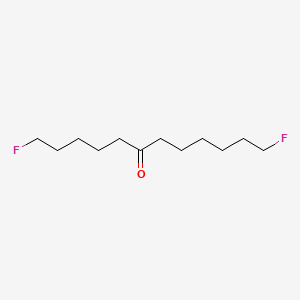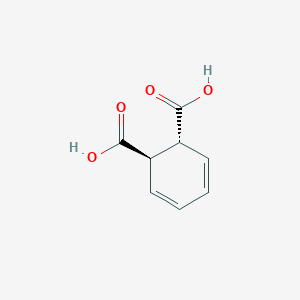
trans-Dihydrophthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
trans-Dihydrophthalic Acid can be synthesized through several methods. One common synthetic route involves the reduction of phthalic acid using sodium amalgam in the presence of acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The detailed procedure is as follows:
- A solution of phthalic acid and sodium acetate in water is cooled in an ice bath.
- Sodium amalgam is added in portions, along with acetic acid, over a period of 4-5 hours.
- The solution is decanted and filtered, and the filtrate is treated with sulfuric acid to induce crystallization of this compound.
- The product is collected by filtration, washed, and dried .
Chemical Reactions Analysis
trans-Dihydrophthalic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid or other derivatives.
Reduction: The compound can be reduced to form dihydrophthalic acid derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-Dihydrophthalic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of trans-Dihydrophthalic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
trans-Dihydrophthalic Acid can be compared with other similar compounds, such as phthalic acid, isophthalic acid, and terephthalic acid. These compounds share a similar core structure but differ in the position of the carboxyl groups on the benzene ring. This compound is unique due to its trans configuration and the presence of a cyclohexadiene ring, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Phthalic acid
- Isophthalic acid
- Terephthalic acid
Each of these compounds has its own set of applications and properties, making them valuable in different contexts.
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
InChI Key |
OYUWHGGWLCJJNP-PHDIDXHHSA-N |
Isomeric SMILES |
C1=C[C@H]([C@@H](C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


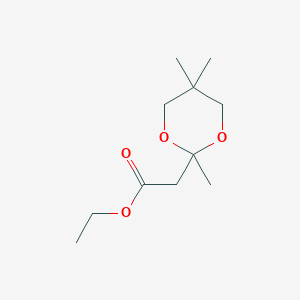
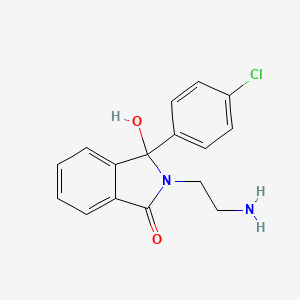
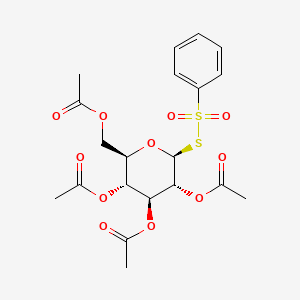
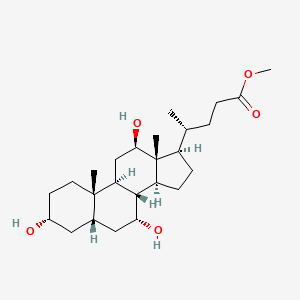
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

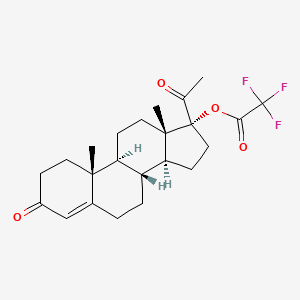
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
